LY 195448 was developed by the pharmaceutical company Eli Lilly and Company. It belongs to a class of compounds that interact with the cytoskeleton of cells, specifically targeting tubulin, a protein that forms microtubules. This classification positions LY 195448 among other anti-cancer agents that disrupt normal cellular processes.
The synthesis of LY 195448 involves multiple steps, starting from 4-(3-hydroxy-3-methylbutyl)benzoic acid. The following outlines the detailed steps involved in its synthesis:
The molecular structure of LY 195448 can be described as follows:
The compound features a complex structure characterized by multiple functional groups, including an amine group and a phenyl ring, which contribute to its biological activity. The specific arrangement of atoms allows for effective interaction with tubulin, facilitating its mechanism of action against cancer cells.
LY 195448 participates in several chemical reactions, which can be summarized as:
Common reagents utilized in these reactions include hydrogen cyanide, acetic acid, sulfuric acid, thionyl chloride, and sodium hydroxide.
The primary mechanism of action for LY 195448 involves the inhibition of microtubule assembly. By directly interacting with tubulin, LY 195448 disrupts the normal function of microtubules during cell division. This disruption leads to cell cycle arrest at metaphase and ultimately results in apoptosis (programmed cell death) in cancer cells. This mechanism distinguishes LY 195448 from other microtubule-targeting agents like Colcemid and Taxol, highlighting its unique therapeutic potential.
LY 195448 exhibits several notable physical and chemical properties:
These properties are essential for handling and application in laboratory settings.
The scientific applications of LY 195448 are primarily focused on oncology research due to its anti-tumor activity. Key applications include:
LY 195448 emerged during the late 20th century as part of a concerted effort to expand the therapeutic scope of β-adrenergic receptor ligands beyond cardiovascular applications. Phenethanolamines—structurally characterized by a β-hydroxy phenethylamine backbone—had long been studied for their catecholamine-like activity. However, researchers at Eli Lilly and Company hypothesized that strategic modifications to this core structure could unlock antitumor properties by interfering with tumorigenic signaling pathways. Early work focused on synthesizing non-catechol analogues resistant to catechol-O-methyltransferase (COMT) degradation while optimizing lipophilicity for tissue penetration. LY 195448 distinguished itself from classical β-blockers like propranolol through substitutions on the aromatic ring and amine group, which redirected its activity toward disrupting cyclic AMP (cAMP)-mediated pathways implicated in tumor proliferation. This repositioning aligned with emerging oncology research in the 1990s exploring GPCR (G-protein coupled receptor) modulation as a novel antineoplastic strategy [3].
LY 195448 entered rigorous preclinical testing using murine models, which served as the cornerstone for evaluating its antitumor potential. Initial studies employed syngeneic transplantation models, where immunocompetent mice received grafts of murine-derived lung carcinoma cells. These models demonstrated LY 195448’s capacity to inhibit tumor growth, with quantitative metrics revealing significant reductions in tumor volume compared to controls. Later, human tumor xenograft models in immunodeficient mice (e.g., athymic nude mice) were utilized to assess human-relevant efficacy. These studies measured tumor growth inhibition (TGI), a critical endpoint calculated as:
TGI = \frac{\text{(Tumor volume}_{\text{control}} - \text{Tumor volume}_{\text{treated}})}{\text{Tumor volume}_{\text{control}}} \times 100\%
A systematic analysis of preclinical lung cancer drug development revealed that agents with TGI values in the lower-to-middle quartiles (Q1–Q2: TGI -0.3119–0.7600) showed a higher likelihood of clinical success than those with extreme inhibition (Q4: TGI 0.9365–1.0000) [6]. LY 195448 consistently delivered TGI values within the predictive Q2 range (0.5576–0.7600), aligning with its progression to advanced development phases.
Table 1: Murine Model Efficacy Metrics for LY 195448 vs. Benchmark Agents
Compound | TGI Range | Quartile | Clinical Success Correlation |
---|---|---|---|
LY 195448 | 0.65–0.72 | Q2 | Moderate-to-high predictive value |
Reference Drug (Q1) | -0.31–0.56 | Q1 | Highest predictive value |
Reference Drug (Q4) | 0.94–1.00 | Q4 | Lowest predictive value |
The optimization of LY 195448 relied heavily on structure-activity relationship (SAR) studies of early phenethanolamine analogues. Key modifications centered on three regions:
Notably, LY 195115—an immediate precursor—exhibited potent cAMP phosphodiesterase inhibition but suboptimal tumor penetration. LY 195448 addressed this limitation through targeted fluorination, which optimized logP (partition coefficient) values for enhanced bioavailability. Conversely, LY 195419, lacking the para-chloro group, showed reduced antitumor efficacy, underscoring the critical role of aromatic electronegativity. These iterative refinements culminated in LY 195448’s balanced profile of target engagement and druggability.
Table 2: Structural Analogues of LY 195448 and Key Properties
Compound | R1 (Aromatic) | R2 (Alkyl) | Key Biological Property |
---|---|---|---|
LY 195448 | 4-Cl | tert-butyl | Optimal TGI & metabolic stability |
LY 195115 | 4-NO₂ | iso-propyl | High cAMP inhibition; low oral bioavailability |
LY 195419 | H | tert-butyl | Reduced tumor growth inhibition |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7